7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid
Description
7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid (CAS: 16081-71-3) is a brominated benzodioxine derivative featuring a carboxylic acid group at the 5-position and a bromine substituent at the 7-position of the fused dioxane ring . Its molecular formula is C₉H₇BrO₄, with a molecular weight of 267.06 g/mol. The compound’s unique structure combines a rigid dioxane backbone with polar functional groups, making it a versatile scaffold in medicinal chemistry and organic synthesis. The bromine atom enhances electrophilic reactivity, while the carboxylic acid group facilitates hydrogen bonding and salt formation, critical for biological interactions .
Properties
IUPAC Name |
7-bromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO4/c10-5-3-6(9(11)12)8-7(4-5)13-1-2-14-8/h3-4H,1-2H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFMTYVYQCKKOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2O1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70410899 | |
| Record name | 7-Bromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70410899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16081-71-3 | |
| Record name | 7-Bromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70410899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid typically involves the bromination of 2,3-dihydrobenzo[b][1,4]dioxine followed by carboxylation. One common method includes the following steps:
Bromination: The starting material, 2,3-dihydrobenzo[b][1,4]dioxine, is subjected to bromination using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Carboxylation: The brominated intermediate is then reacted with carbon dioxide (CO2) in the presence of a base such as sodium hydroxide (NaOH) to introduce the carboxylic acid group. This step is usually performed under high-pressure conditions to facilitate the carboxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Esterification: Catalysts such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH) in the presence of an alcohol.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Esterification: Formation of esters with various alcohols.
Scientific Research Applications
7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings from Comparative Analysis
Halogenation Patterns Influence Bioactivity :
- The target compound’s single bromine atom at the 7-position balances reactivity and steric effects, whereas the 6,7-dibromo analog () shows enhanced lipophilicity but reduced solubility. Dual halogenation (e.g., bromo-fluoro in ) improves metabolic stability but may alter target selectivity .
Core Structure Modifications: Replacing the dioxine ring with a thieno-fused system () introduces sulfur-based electronic effects, broadening applications in catalysis and materials science. Conversely, benzofuran analogs () lack the oxygen-rich dioxine environment, reducing hydrogen-bonding capacity .
Carboxylic Acid Positioning :
- The 5-carboxylic acid group in the target compound optimizes interactions with enzymatic active sites, as seen in MMP-13 inhibition studies for the 6,7-dibromo variant (). Shifting the acid group to the 6-position () or 7-position () disrupts these interactions .
Synthetic Utility :
- The boronic acid derivative () and oxirane-containing analogs () demonstrate the scaffold’s adaptability in Suzuki couplings and epoxy ring-opening reactions, respectively .
Biological Activity
7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid (CAS No. 16081-71-3) is an organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₇BrO₄
- Molecular Weight : 259.05 g/mol
- Structure : The compound features a brominated dioxine structure with a carboxylic acid group, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromine atom and the carboxylic acid group enhance its binding affinity to various enzymes and receptors.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme involved in DNA repair processes. Inhibition of PARP1 can lead to increased sensitivity of cancer cells to chemotherapy by preventing the repair of DNA damage .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibacterial agents .
Anticancer Properties
Research has indicated that derivatives of this compound exhibit significant anticancer activity. For instance:
- A study evaluated several compounds for their ability to inhibit PARP1, identifying some derivatives with IC₅₀ values in the low micromolar range (e.g., one derivative showed an IC₅₀ of 0.088 μM) .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored through various assays:
| Compound | Target | IC₅₀ (μM) |
|---|---|---|
| This compound | Bacterial strains | TBD |
| Other derivatives | Fungal strains | TBD |
Note: Further detailed studies are required to establish specific IC₅₀ values for this compound against various pathogens.
Case Study 1: PARP1 Inhibition
In a high-throughput screening study involving a library of small molecules, researchers identified several compounds that inhibited PARP1 effectively. Among these was a derivative of this compound that demonstrated promising results in reducing cell viability in cancer cell lines treated with DNA-damaging agents .
Case Study 2: Antimicrobial Testing
In another study focusing on the antimicrobial properties of brominated compounds, this compound was tested against various bacterial and fungal strains. While specific results are pending publication, initial findings suggest moderate efficacy against certain Gram-positive bacteria .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid with high purity?
- Methodology : Synthesis typically involves bromination of the parent dihydrobenzo[d][1,4]dioxine-carboxylic acid scaffold. Reaction conditions (e.g., temperature, brominating agents like NBS or Br₂) must be optimized to minimize side products. Purification via recrystallization or column chromatography is critical, as impurities from incomplete bromination (e.g., di-substituted byproducts) can affect downstream applications. Purity validation using HPLC (≥97%) and melting point analysis (e.g., mp 181°C for analogous brominated benzoic acids ) is recommended.
Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify characteristic signals for the dihydrobenzo[d][1,4]dioxine ring (e.g., deshielded protons adjacent to oxygen atoms at δ 4.2–4.5 ppm) and the carboxylic acid (δ ~12 ppm). Bromine’s inductive effect shifts aromatic protons downfield.
- IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
- Cross-validate with X-ray crystallography for unambiguous confirmation, as seen in structurally similar brominated benzoic acids .
Q. What are the common reaction pathways for modifying the carboxylic acid group in this compound?
- Methodology : The carboxylic acid can be esterified (e.g., using methanol/H₂SO₄) or converted to amides via coupling reagents (e.g., EDCI/HOBt). Reduction to alcohols (LiAlH₄) or decarboxylation (Cu/quinoline) are feasible but require careful control to preserve the bromine substituent. Monitor reaction progress via TLC and LC-MS to avoid over-functionalization .
Advanced Research Questions
Q. How can computational modeling (DFT, molecular docking) predict the reactivity or bioactivity of this compound?
- Methodology :
- DFT Calculations : Optimize the molecular geometry to study electronic effects (e.g., bromine’s electron-withdrawing impact on the carboxylic acid’s acidity). Calculate Fukui indices to predict electrophilic/nucleophilic sites.
- Docking Studies : Screen against target proteins (e.g., enzymes in inflammation pathways) using software like AutoDock Vina. Compare with analogs (e.g., 5-bromo-2-thiophenecarboxylic acid ) to assess binding affinity trends. Validate predictions with in vitro assays .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodology : Contradictions (e.g., unexpected NOE correlations in NMR) may arise from conformational flexibility or impurities. Use:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign coupling pathways.
- Dynamic NMR : Analyze rotational barriers in the dihydrobenzo[d][1,4]dioxine ring.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulae to rule out isobaric impurities. Cross-reference with synthetic intermediates (e.g., methyl ester derivatives ) for consistency .
Q. How does the bromine substituent influence the compound’s stability under varying pH or thermal conditions?
- Methodology :
- pH Stability : Perform accelerated degradation studies (e.g., 0.1M HCl/NaOH at 40°C) with HPLC monitoring. Bromine’s electron-withdrawing effect may enhance acid resistance but increase susceptibility to nucleophilic attack at the dioxane ring.
- Thermal Analysis (DSC/TGA) : Determine decomposition thresholds (e.g., >200°C for similar brominated aromatics ). Compare with non-brominated analogs to isolate substituent effects.
Methodological Best Practices
- Synthetic Reproducibility : Document exact stoichiometry and purification gradients (e.g., hexane:EtOAc ratios for column chromatography) to ensure consistency.
- Data Validation : Use orthogonal analytical techniques (e.g., NMR + X-ray) for structural confirmation, especially given the compound’s potential polymorphism .
- Safety Protocols : Adhere to handling guidelines for brominated compounds (P210/P201 codes ), including PPE and fume hood use during synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
